1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by a pyrazole ring substituted with a 2-chlorobenzyl group, a nitro group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Nitration: Introduction of the nitro group is usually done via nitration reactions using nitric acid and sulfuric acid.
Chlorobenzylation: The 2-chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, aluminum chloride, hydrogen gas, and lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Material Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:
1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid: Differing in the position of the carboxylic acid group.
1-(2-Chlorobenzyl)-3-amino-1H-pyrazole-4-carboxylic acid: Differing in the functional group at the 3-position.
1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-4-sulfonic acid: Differing in the functional group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-9-4-2-1-3-7(9)5-14-6-8(11(16)17)10(13-14)15(18)19/h1-4,6H,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPLTOLTWKFXAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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